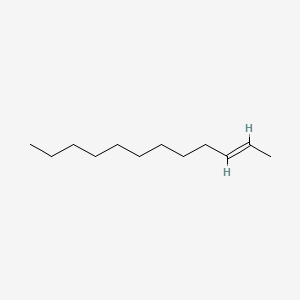

trans-2-dodecene

Description

Historical Trajectories and Seminal Contributions in Long-Chain Alkene Chemistry

The study of long-chain alkenes, including dodecenes, is rooted in the broader history of organic chemistry and the understanding of hydrocarbons. Early contributions to organic chemistry laid the groundwork for characterizing and synthesizing such compounds. Key historical developments include the establishment of the tetravalent nature of carbon and the concept of carbon chains by chemists like Kekulé in the mid-19th century. wikipedia.org The systematic study of hydrocarbon structures and reactions, including the addition reactions characteristic of alkenes, became a central theme in the late 19th and early 20th centuries. savemyexams.com

Seminal work in alkene chemistry includes the development of reactions for controlled double bond formation and manipulation. For instance, the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided a powerful method for forming six-membered rings involving conjugated dienes and alkenes (dienophiles), highlighting the reactivity of the alkene functional group. wikipedia.org While not directly focused on dodecenes, these fundamental discoveries in alkene reactivity and synthesis provided the essential tools and understanding necessary for later investigations into longer-chain analogues like (E)-2-dodecene. The development of stereoselective synthesis methods for alkenes, which allows for the controlled formation of specific isomers like the trans configuration in (E)-2-dodecene, has been a significant area of research. researchgate.netacs.org

Significance of (E)-2-dodecene as a Model Compound and Synthetic Precursor in Academic Investigations

(E)-2-Dodecene serves as a valuable model compound in academic research due to its specific chain length and the defined position and stereochemistry of its double bond. Its twelve-carbon chain places it in the category of long-chain hydrocarbons, making it relevant for studying reactions and properties applicable to larger molecules, such as those found in fuels, lubricants, and natural products. ontosight.airesearchgate.netfrontiersin.org The trans configuration at the 2-position provides a specific stereochemical environment that can influence the outcome of reactions and allows researchers to study stereoselectivity.

As a synthetic precursor, (E)-2-dodecene can undergo various transformations characteristic of alkenes, including hydrogenation, isomerization, oxidation, and reactions involving the double bond. savemyexams.comsmolecule.comsurrey.ac.uk For example, studies on the isomerization of dodecenes, including the conversion of 1-dodecene (B91753) to 2-dodecene (which would include both (E) and (Z) isomers), demonstrate the behavior of the double bond under catalytic conditions. researchgate.netresearchgate.net Research has shown that the isomerization of 1-dodecene to 2-dodecene can occur faster than the isomerization of internal dodecenes to adjacent internal olefins over certain catalysts. researchgate.net The activation energy for the protonation of 1-dodecene to form 2-dodecene has been reported to be lower than that for the isomerization of 2-dodecene to 3-dodecene. researchgate.net

While direct examples of (E)-2-dodecene as a precursor to specific complex molecules were not extensively detailed in the search results, its structure makes it a potential starting material for the synthesis of various dodecane (B42187) derivatives, fatty acids, aldehydes, and other long-chain organic compounds. smolecule.com The related compound (E)-2-dodecenal, which can be derived from (E)-2-dodecene, has been studied for its biological activities and applications in flavors and fragrances, indicating the potential for functionalization of the dodecene backbone. smolecule.comresearchgate.net

Overview of Current Research Paradigms and Emerging Frontiers in (E)-2-dodecene Studies

Current research involving (E)-2-dodecene and related long-chain alkenes often focuses on catalytic transformations, including isomerization and functionalization reactions. Studies continue to explore the kinetics and mechanisms of double bond isomerization in dodecenes catalyzed by various materials like zeolites and ionic liquids. researchgate.netresearchgate.netsciengine.com This research is relevant for optimizing industrial processes such as the production of linear alkylbenzenes, where dodecene isomers are key intermediates. sciengine.comacs.org

Emerging frontiers in alkene chemistry, which would encompass studies on (E)-2-dodecene, include the development of more efficient and stereoselective catalytic systems for reactions such as hydrofunctionalization and cross-coupling. chinesechemsoc.orgacs.org While specific studies exclusively centered on (E)-2-dodecene in these emerging areas were not prominently featured, the general advancements in controlling the regio- and stereochemistry of reactions involving alkenes are directly applicable to compounds like (E)-2-dodecene. The use of photoredox catalysis and other novel catalytic approaches for alkene transformations represents another active area of research. acs.org

Furthermore, the analysis of volatile organic compounds (VOCs) in breath and other biological samples has gained attention for disease diagnosis, and while (E)-2-dodecene itself was not highlighted as a biomarker in the provided results, related volatile aldehydes like (E)-2-nonene and (E)-2-decenal have been investigated in this context. researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net This suggests a potential, albeit currently less explored, area for research into the biological or environmental presence and detection of (E)-2-dodecene.

Research into the synthesis of complex natural products containing dodecene or similar long-chain alkene structures also represents a frontier where understanding and manipulating the (E)-2-dodecene moiety could be relevant. acs.org

Table 1: Selected Physical Properties of (E)-2-Dodecene

| Property | Value | Unit | Source |

| Molecular Weight | 168.32 | g/mol | PubChem nih.gov, ChemicalBook chemicalbook.com |

| Molecular Formula | C₁₂H₂₄ | - | PubChem nih.gov, ChemicalBook chemicalbook.com |

| XLogP3 (Computed) | 6.5 | - | PubChem nih.gov |

| Normal Boiling Point (Predicted) | 478.12 | K | Cheméo chemeo.com |

| Normal Melting Point (Predicted) | 219.92 | K | Cheméo chemeo.com |

| Enthalpy of Vaporization (Predicted) | 42.26 | kJ/mol | Cheméo chemeo.com |

| Water Solubility (Log10 WS) (Predicted) | -4.70 | log10(mol/l) | Cheméo chemeo.com |

| Octanol/Water Partition Coefficient (logP) (Predicted) | 4.703 | - | Cheméo chemeo.com |

Table 2: Examples of Dodecene Isomerization Kinetics

| Reaction | Catalyst | Activation Energy (kJ/mol) | Relative Rate (vs. internal isomerization) | Source |

| 1-dodecene to 2-dodecene | Mordenite | 34 | - | researchgate.net |

| 2-dodecene to 3-dodecene | Mordenite | 51 | - | researchgate.net |

| 1-dodecene to 2-dodecene | Amberlyst 15 | - | ~1.9 times faster | researchgate.net |

| Internal dodecene to adjacent internal | Amberlyst 15 | - | 1 | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

1652-96-6 |

|---|---|

Molecular Formula |

C10H10N4 |

IUPAC Name |

(E)-dodec-2-ene |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5H,4,6-12H2,1-2H3/b5-3+ |

SMILES |

CCCCCCCCCC=CC |

Synonyms |

2-Dodecene |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control for E 2 Dodecene

Development of Stereoselective Synthesis Routes for (E)-2-dodecene

Developing synthetic routes that selectively yield the (E)-isomer of 2-dodecene requires precise control over the formation of the carbon-carbon double bond. This often involves utilizing catalysts and reaction conditions that favor the trans configuration during the bond-forming step or subsequent isomerization.

Catalytic Approaches to E-Selective Carbon-Carbon Double Bond Formation

Catalytic methods play a crucial role in achieving stereoselective alkene synthesis. Various transition metal catalysts, including those based on cobalt, nickel, palladium, and ruthenium, have been explored for their ability to promote E-selective carbon-carbon double bond formation rsc.orgresearchgate.net. These catalysts can facilitate reactions such as hydrogenation, hydroboration, hydrosilylation, and cross-coupling, where the catalyst's ligand environment and the reaction conditions dictate the stereochemical outcome rsc.orgresearchgate.net. For instance, specific ligand designs in nickel-catalyzed hydrogenation have shown the ability to favor E-alkene formation rsc.org. Cobalt-catalyzed transfer hydrogenation of alkynes using carefully designed catalysts has also been reported to afford trans-alkene products with good yields and high chemo- and stereoselectivity across a variety of functional groups rsc.org.

Olefin Metathesis Strategies for Controlled (E)-Isomer Generation

Olefin metathesis is a powerful tool for carbon-carbon double bond formation and rearrangement, and significant advancements have been made in controlling its stereoselectivity mdpi.comnobelprize.org. While early metathesis catalysts often produced mixtures of E and Z isomers, the development of new catalyst systems, particularly ruthenium-based catalysts, has enabled stereoretentive and even kinetically E-selective processes mdpi.comsigmaaldrich.com. Cross-metathesis (CM) reactions, which involve the intermolecular reaction between two different olefins, can be utilized for the synthesis of specific alkene isomers sigmaaldrich.com. Studies have shown that stereoretentive CM strategies using molybdenum monoaryloxide pyrrolide (MAP) complexes can afford E-trisubstituted alkenyl bromides with high E:Z selectivity nih.govnih.gov. Although directly applied to alkenyl bromides in the cited examples, the principles of catalyst design and reaction conditions for achieving E-selectivity in metathesis are relevant to the controlled generation of the (E)-isomer in dodecene synthesis.

Mechanistic Insights into Stereocontrol in Olefin Synthesis

Understanding the reaction mechanism is key to rationalizing and improving stereoselectivity. In catalytic hydrogenation of alkynes, mechanistic investigations have revealed that the Z-alkene can sometimes serve as an intermediate in the formation of the E-alkene rsc.org. The presence or absence of certain catalytic additives can dictate whether the reaction halts at the Z-intermediate or proceeds to the E-product through isomerization rsc.org. In nickel-catalyzed processes, mechanistic insights suggest that E-selective catalysts may operate via a homogeneous pathway involving the isomerization of an initially formed Z-alkene intermediate rsc.org. For olefin metathesis, the generally accepted mechanism involves the formation of metallacyclobutane intermediates, and the design of catalysts influences the favored decomposition pathway, thereby affecting the E:Z ratio of the product alkene mdpi.comnobelprize.orgharvard.edu. DFT studies have provided insights into how additives can influence the efficiency and potentially the stereochemical outcome of metathesis reactions by affecting the formation of metallacyclobutane intermediates nih.govnih.gov.

Exploration of Novel Precursors and Reaction Conditions for (E)-2-dodecene Production

The search for novel precursors and optimized reaction conditions is ongoing to improve the efficiency and selectivity of (E)-2-dodecene synthesis. While specific examples for the direct synthesis of (E)-2-dodecene from novel precursors are not extensively detailed in the provided search results, related research on alkene synthesis provides valuable insights. For instance, studies on the alkylation of benzene (B151609) with 1-dodecene (B91753) over zeolite catalysts have investigated reaction parameters such as benzene/1-dodecene molar ratio and temperature, which influence the distribution of dodecene isomers formed during the process researchgate.netacs.org. Higher temperatures were found to favor the formation of linear alkylbenzene isomers, suggesting potential for controlling alkene isomer distribution under certain conditions researchgate.net. The use of 1-dodecene as a starting material in various transformations, such as polymerization, highlights its availability as a potential precursor for further functionalization or isomerization to access internal alkenes like 2-dodecene ebi.ac.ukgoogle.commdpi.com. Novel catalytic systems employing transition metals for C-C bond formation using alkyl halides offer new avenues for constructing alkene frameworks with potential for stereochemical control, although specific application to dodecene synthesis requires further exploration uwindsor.ca.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of E 2 Dodecene

Electrophilic Addition Reactions of the (E)-Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the electron-rich double bond. byjus.com This can lead to the formation of various products depending on the attacking species.

Mechanistic Investigations of Hydroformylation Reactions and Regioselectivity

Hydroformylation, also known as the "oxo-reaction," involves the addition of carbon monoxide and hydrogen to an alkene, typically catalyzed by transition metal complexes, to form aldehydes. rsc.orgmt.com Rhodium and cobalt catalysts are commonly used, with rhodium catalysts often exhibiting higher activity and regioselectivity, favoring the formation of linear aldehydes. mt.com

The mechanism generally involves the formation of a metal-olefin complex, followed by insertion of CO and H₂, leading to the aldehyde product. mt.com Regioselectivity, which determines whether the linear or branched aldehyde is formed, is influenced by factors such as the catalyst, ligands, and reaction conditions. mt.comresearchgate.net For internal olefins like (E)-2-dodecene, hydroformylation can lead to a mixture of isomeric aldehydes. Studies on the hydroformylation of long-chain olefins, such as 1-dodecene (B91753), using rhodium catalysts with diphosphite ligands have investigated the reaction mechanism and factors affecting regioselectivity. rsc.orgmpg.de Catalyst degradation, potentially induced by hydroperoxides, can impact regioselectivity. rsc.org The ratio of CO to H₂ and the concentration of the ligand can also influence the linear-to-branched aldehyde ratio. mt.comresearchgate.net

Kinetics and Stereochemistry of Catalytic Hydrogenation Processes

Catalytic hydrogenation involves the addition of hydrogen across the double bond of an alkene in the presence of a catalyst, typically a transition metal like platinum, palladium, or rhodium. azom.com This reaction converts the alkene into a saturated alkane. byjus.com

The kinetics of catalytic hydrogenation can be complex and depend on factors such as the catalyst type, temperature, and hydrogen pressure. azom.comcore.ac.ukrsc.org Studies on the hydrogenation of alkenes have investigated the reaction rates and the influence of catalyst surface properties. core.ac.ukrsc.orguni.edu The stereochemistry of hydrogenation, particularly with cyclic alkenes, can lead to syn addition of hydrogen. While specific kinetic and stereochemical data for the catalytic hydrogenation of (E)-2-dodecene were not extensively detailed in the search results, general principles of alkene hydrogenation apply. The reaction typically proceeds via adsorption of the alkene and hydrogen onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the double bond. core.ac.uk The stereochemical outcome can be influenced by the catalyst and reaction conditions.

Oxidative Transformations and Selective Product Derivatization

Oxidative transformations of alkenes can yield a variety of products, including epoxides, diols, aldehydes, ketones, and carboxylic acids, depending on the oxidant and reaction conditions. byjus.comuu.nl Selective oxidation of internal alkenes like (E)-2-dodecene can be challenging.

Wacker-type oxidation, typically catalyzed by palladium, can convert terminal olefins to aldehydes or ketones. google.com Achieving aldehyde selectivity from unbiased alkenes often requires overcoming the inherent Markovnikov regioselectivity. google.com While the search results discuss aldehyde-selective Wacker oxidation of terminal olefins like 1-dodecene, specific applications or detailed mechanisms for the oxidative transformation and selective derivatization of (E)-2-dodecene were not prominently featured. However, general oxidative methods for alkenes using oxidants like permanganate (B83412) or ruthenium tetroxide can lead to cleavage of the double bond, yielding shorter chain carboxylic acids or aldehydes. uu.nl

Radical-Mediated Reactions Involving (E)-2-dodecene

Alkenes can also participate in reactions involving radical intermediates. bbhegdecollege.com

Gas-Phase Reactions with Hydroxyl Radicals: Kinetics and Atmospheric Relevance

Gas-phase reactions with hydroxyl radicals (OH•) are significant in the atmospheric degradation of volatile organic compounds, including alkenes. nih.govcopernicus.orgepa.govacs.org The reaction typically proceeds via addition of the OH radical to the double bond or abstraction of a hydrogen atom. nih.gov

A data table summarizing the rate constants for the gas-phase reactions of OH radicals with selected trans-2-alkenes is presented below:

| Alkene | Carbon Number | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 299 ± 2 K |

| trans-2-hexene | 6 | 6.08 ± 0.26 nih.gov |

| trans-2-heptene | 7 | 6.76 ± 0.32 nih.gov |

| trans-2-octene | 8 | 7.23 ± 0.21 nih.gov |

| trans-2-nonene | 9 | 7.54 ± 0.16 nih.gov |

| trans-2-decene | 10 | 7.80 ± 0.26 nih.gov |

Thiol-Ene Click Chemistry and Functionalization Strategies

Thiol-ene click chemistry is a versatile reaction for the functionalization of alkenes, involving the addition of a thiol across a carbon-carbon double bond. This reaction can be initiated by radicals or light and often exhibits high regioselectivity. nih.govrsc.orgnih.gov

This reaction has been widely used for modifying polymers and surfaces, allowing for the introduction of various functional groups. nih.govrsc.orgnih.govacs.orgosti.gov For example, thiol-ene click chemistry has been used to functionalize polycyclooctene and aliphatic polycarbonates by reacting pendent alkene groups with thiols. rsc.orgosti.gov The reaction conditions can be tuned, and it can proceed via a radical pathway. rsc.org While specific examples involving (E)-2-dodecene were not detailed, the general applicability of thiol-ene click chemistry to alkenes suggests that it could be employed for functionalizing (E)-2-dodecene by reacting its double bond with various thiols, enabling the incorporation of different chemical moieties. The reaction is known for its efficiency and tolerance of various functional groups. nih.govrsc.org

Pericyclic Reactions and Rearrangement Studies of (E)-2-dodecene Systems

Pericyclic reactions involve a concerted reorganization of bonding electrons through a cyclic transition state. While general principles of pericyclic reactions like Diels-Alder cycloadditions and sigmatropic rearrangements are well-established for alkenes, specific studies focusing solely on (E)-2-dodecene are not extensively detailed in the provided search results. However, the behavior of internal alkenes like (E)-2-dodecene in such reactions can be inferred from studies on similar systems.

Diels-Alder reactions typically involve a conjugated diene and a dienophile (an alkene or alkyne). (E)-2-dodecene, being a simple internal alkene, can function as a dienophile. The trans configuration of the double bond influences the stereochemistry of the resulting cyclic adduct. Studies on Diels-Alder reactions with internal alkenes demonstrate that the stereochemistry of the dienophile is transferred to the cyclic product researchgate.net.

Rearrangement studies involving alkenes can encompass various transformations, including allylic rearrangements, Cope rearrangements, and others thieme-connect.decdnsciencepub.combeilstein-journals.org. While a specific rearrangement study centered on (E)-2-dodecene was not found, research on the rearrangement of cyclic ethers has shown the formation of (E)-2-dodecene-1,6-diol through a reduction and subsequent reactions of a γ-decanolactone derivative, indicating that the 2-dodecene structure with trans geometry can be a product of rearrangement pathways in related long-chain systems clockss.org. The stereoselectivity of double bonds can be challenging to control due to isomerization influenced by factors like light, heat, bases, or catalysts snnu.edu.cn.

Polymerization Behavior and Mechanism of (E)-2-dodecene and its Functionalized Analogues

The polymerization of alkenes, including internal olefins like (E)-2-dodecene, is a significant area of research due to the widespread applications of polyolefins ontosight.ailibretexts.org. However, polymerizing internal alkenes presents challenges compared to terminal alpha-olefins due to steric hindrance around the double bond rsc.org.

Functionalized analogues of (E)-2-dodecene, containing additional functional groups, can be synthesized and polymerized to yield polymers with tailored properties beilstein-journals.orgrsc.orggoogle.com. The presence and nature of these functional groups can significantly impact the polymerization mechanism and the resulting polymer structure.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing unsaturated polymers, typically from cyclic olefins nih.govacs.orggoogle.com. While (E)-2-dodecene is an acyclic alkene and does not directly undergo ROMP, the principles of stereocontrol developed in ROMP are highly relevant to controlling the stereochemistry of double bonds in other polymerization methods, such as Acyclic Diene Metathesis (ADMET) polymerization nih.govacs.orgresearchgate.net.

Stereocontrolled ROMP, particularly using stereoretentive catalysts like certain dithiolate ruthenium carbenes, allows for the preservation or control of the alkene configuration (cis or trans) in the polymer backbone nih.gov. This is crucial because the stereochemistry of the alkene units dramatically impacts the thermal and mechanical properties of the resulting polymers nih.govresearchgate.net. For instance, the cis/trans ratio in polyalkenamers can be precisely dictated by careful catalyst design and reaction conditions, influencing properties like crystallinity and glass transition temperature nih.govresearchgate.net. While ROMP itself is for cyclic monomers, the advancements in stereoselective metathesis catalysts inform the broader goal of controlling double bond geometry in polymerization, which is pertinent to understanding how one might approach polymerizing a functionalized dodecene derivative capable of undergoing metathesis.

Coordination polymerization, particularly using Ziegler-Natta and metallocene catalysts, is a primary method for polymerizing olefins uomosul.edu.iqdspaces.orglibretexts.org. This mechanism involves the coordination of the monomer to a metal center followed by insertion into the growing polymer chain uomosul.edu.iqdspaces.org.

Polymerization of internal alkenes like (E)-2-dodecene via coordination polymerization is more challenging than with alpha-olefins due to the location of the double bond within the carbon chain rsc.org. However, research on the coordination polymerization of linear internal alkenes, such as octenes, using catalysts like α-diimine nickel complexes has been explored ahu.edu.cnresearchgate.net. These studies reveal that chain-walking mechanisms play a significant role, where the catalytic center "walks" along the polymer chain, leading to branched structures ahu.edu.cnresearchgate.net. The rate of polymerization and the resulting polymer structure (e.g., branching density) are influenced by catalyst structure, polymerization temperature, and monomer type ahu.edu.cnpolimi.it.

While direct studies on the coordination polymerization of (E)-2-dodecene were not prominently featured, research on the polymerization of other long-chain alpha-olefins and internal alkenes provides insight researchgate.netmdpi.commdpi.com. For instance, the polymerization of 1-dodecene (a terminal alkene isomer of 2-dodecene) has been studied using titanium-based catalysts, yielding high molecular weight polymers researchgate.netmdpi.comresearchgate.net. These studies highlight the importance of catalyst design in achieving high activity and controlling polymer properties for long-chain olefins rsc.orgresearchgate.netmdpi.com. The development of catalysts capable of handling the steric demands of internal alkenes and controlling insertion and chain-walking is crucial for the effective coordination polymerization of compounds like (E)-2-dodecene rsc.orgahu.edu.cnresearchgate.net.

Biological Transformations and Environmental Fate of E 2 Dodecene

Enzymatic Biotransformations and Metabolic Pathways of (E)-2-dodecene in Microorganisms and Plants

Biological systems possess enzymatic machinery capable of transforming organic compounds, including alkenes like (E)-2-dodecene. These transformations can lead to the degradation or conversion of the compound into other metabolites.

Microorganisms, including bacteria and fungi, play a significant role in the biodegradation of organic compounds in the environment microbenotes.comazom.comnih.govcsic.es. While specific catabolic pathways for (E)-2-dodecene are not extensively detailed in the available literature, studies on related compounds provide insights into potential microbial transformation mechanisms. For instance, the microbial metabolism of trans-2-dodecenal, a compound structurally related to (E)-2-dodecene, by Penicillium chrysogenum has been shown to produce trans-2-dodecenol (B105986) and trans-3-dodecenoic acid koreascience.kr. This suggests that enzymatic reduction and oxidation reactions can occur on dodecene-related structures. Furthermore, the metabolism of dodec-1-ene (a terminal alkene with the same carbon chain length) by yeasts such as Candida maltosa involves conversion to dodecane-2-one and subsequent degradation pathways nih.gov. Fungi are known to produce a variety of enzymes, including oxidoreductases and hydrolases, which are involved in the degradation of complex organic compounds nih.gov. These enzymes could potentially be involved in the initial steps of (E)-2-dodecene breakdown, possibly targeting the double bond or the hydrocarbon chain.

Omega-oxidation is a metabolic pathway primarily known for the degradation of fatty acids, particularly when the main beta-oxidation pathway is impaired allen.inwikipedia.orgigntu.ac.in. This process occurs in the endoplasmic reticulum of cells and involves the oxidation of the terminal methyl group (omega carbon) of a fatty acid allen.inwikipedia.org. The pathway typically proceeds through hydroxylation of the omega carbon, followed by oxidation of the resulting alcohol to an aldehyde, and then to a carboxylic acid, yielding a dicarboxylic acid allen.inwikipedia.org. These dicarboxylic acids can subsequently undergo beta-oxidation igntu.ac.in. While omega-oxidation is well-established for fatty acids, its direct application to the degradation of alkenes like (E)-2-dodecene is not explicitly described in the search results. However, if (E)-2-dodecene were to be initially transformed into a compound amenable to this pathway (e.g., via oxidation to a fatty acid or a related structure), omega-oxidation could contribute to its further breakdown.

(E)-2-dodecene has been identified as a metabolite produced by fungi nih.govebi.ac.uk. Fungi are prolific producers of a diverse array of secondary metabolites, which are synthesized through complex biosynthetic pathways mdpi.comnih.govsci-hub.se. These pathways often involve core enzymes such as polyketide synthases, non-ribosomal peptide synthetases, and terpene cyclases, acting on various precursors sci-hub.se. While the specific biosynthetic route for (E)-2-dodecene in fungi is not detailed in the provided information, its presence as a fungal metabolite indicates that certain fungal species possess the enzymatic machinery to synthesize this compound nih.govebi.ac.uk. Fungal metabolites can serve various roles, including defense mechanisms and signaling molecules.

(E)-2-dodecene is also known to occur as a metabolite in plants and is a component of volatile oils ebi.ac.uk. Related compounds, such as (E)-dodec-2-enal, which is structurally derived from (E)-2-dodecene, are found in the essential oils of various plants, including Coriandrum sativum and Citrus limon ebi.ac.uksmolecule.comnih.govebi.ac.uk. The biosynthesis of volatile organic compounds in plants is a complex process, often involving pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce isoprenoid precursors for compounds like terpenes mdpi.commdpi.comfrontiersin.org. However, the precise biosynthetic pathway leading specifically to (E)-2-dodecene in plants is not explicitly described in the search results. Its presence in volatile oils suggests it may contribute to the plant's aroma profile and potentially play roles in plant-insect interactions or defense.

Biodegradation Kinetics and Mechanisms in Various Environmental Compartments

The biodegradation of organic compounds in the environment is influenced by factors such as the presence and activity of microbial communities, the chemical structure of the compound, and environmental conditions like oxygen availability.

Biodegradation of organic substances can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, mediated by diverse microbial consortia microbenotes.comazom.com.

Under aerobic conditions, microorganisms, particularly bacteria and fungi, can degrade hydrocarbons through enzymatic oxidation oup.comunlp.edu.ar. Initial steps often involve the introduction of oxygen atoms into the hydrocarbon structure via monooxygenases or dioxygenases, making the molecule more susceptible to further breakdown through pathways like beta-oxidation oup.comunlp.edu.ar.

Anaerobic biodegradation of hydrocarbons is a slower process compared to aerobic degradation and is carried out by specialized microorganisms that utilize alternative electron acceptors such as sulfate, nitrate, or ferric iron unlp.edu.arnih.govawi.deasm.org. Studies on the anaerobic degradation of n-dodecane (a saturated analog of (E)-2-dodecene) by sulfate-reducing bacteria have revealed mechanisms involving the addition of fumarate (B1241708) to the alkane, leading to the formation of dodecylsuccinic acids asm.orgresearchgate.net. This fumarate addition is a known strategy for activating relatively inert hydrocarbons under anaerobic conditions asm.orgresearchgate.net. While this mechanism has been demonstrated for a saturated dodecane (B42187), analogous or different anaerobic pathways might exist for the degradation of unsaturated dodecenes like (E)-2-dodecene.

Influence of Environmental Parameters on Biodegradation Rates and Extent

The rate and extent of hydrocarbon biodegradation, including that of alkenes like (E)-2-dodecene, are significantly influenced by various environmental parameters. These factors can affect the activity and growth of microbial communities responsible for degradation. Key environmental parameters include temperature, pH, oxygen availability, nutrient levels, and the presence of other chemicals.

Temperature plays a crucial role, with optimal biodegradation rates typically occurring within specific temperature ranges that support microbial activity mdpi.com. Extreme temperatures, both low and high, can reduce or halt biodegradation. pH levels also impact microbial enzyme activity; most hydrocarbon-degrading bacteria are active within a neutral to slightly alkaline pH range researchgate.net.

Oxygen availability is a critical factor, as aerobic biodegradation is generally faster and more complete for hydrocarbons compared to anaerobic degradation journalijdr.com. In environments where oxygen is limited, such as saturated soils or anaerobic sediments, the rate of degradation can be significantly reduced, and different metabolic pathways may be utilized, potentially leading to the accumulation of intermediate products nih.gov.

Nutrient availability, particularly sources of nitrogen and phosphorus, is essential for microbial growth and activity. A lack of sufficient nutrients can limit the ability of microbial populations to degrade hydrocarbons effectively journalijdr.com. The initial concentration of the hydrocarbon itself can also influence biodegradation rates, with very high concentrations potentially being inhibitory to some microorganisms researchgate.net. The presence of other chemicals, including co-contaminants or surfactants (which can affect bioavailability), can either enhance or inhibit biodegradation journalijdr.comgulfresearchinitiative.org.

Studies on the biodegradation of dodecane, a saturated analog of dodecene, highlight the importance of these parameters. For instance, research on dodecane biodegradation has investigated the influence of parameters like initial biomass concentrations and substrate concentrations on removal efficiency researchgate.net.

Characterization of Microbial Communities Involved in (E)-2-dodecene Degradation

The biodegradation of hydrocarbons, including alkenes, is carried out by diverse microbial communities comprising bacteria, fungi, and potentially algae mdpi.comnih.govresearchgate.netresearchgate.net. These microorganisms possess the enzymatic machinery necessary to break down hydrocarbon chains.

While specific microbial communities solely responsible for (E)-2-dodecene degradation are not extensively documented in the provided search results, general hydrocarbon-degrading bacteria and fungi are likely involved. Genera known for their ability to degrade hydrocarbons include Pseudomonas, Alcanivorax, and Marinobacter researchgate.netresearchgate.netfrontiersin.org. Pseudomonas species, for example, have been studied for their role in degrading various hydrocarbons, including dodecane researchgate.netresearchgate.netresearchgate.net.

Microbial communities in environments contaminated with hydrocarbons often develop the capacity to degrade these compounds through adaptation and enrichment researchgate.net. Both pure microbial cultures and mixed microbial consortia can contribute to hydrocarbon degradation, with consortia often exhibiting higher efficiency due to synergistic interactions and broader metabolic capabilities researchgate.net. Fungi can also play a role, sometimes in association with bacteria, by extending hyphae into contaminated areas and potentially aiding bacterial dissemination and co-metabolism researchgate.net.

The specific composition of the microbial community and their metabolic pathways will determine the rate and extent of (E)-2-dodecene degradation in a given environment. Further research is needed to specifically characterize the microbial consortia and enzymatic pathways involved in the transformation of (E)-2-dodecene.

Environmental Transport and Partitioning Processes of (E)-2-dodecene

Environmental transport and partitioning determine how a chemical distributes itself among different environmental compartments such as air, water, soil, and sediment. These processes are governed by the physicochemical properties of the compound, including vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) itrcweb.org.

For dodecane (C12H26), which has a similar structure and molecular weight to (E)-2-dodecene (C12H24), estimated environmental partitioning data is available and can provide an indication of the likely behavior of (E)-2-dodecene. Dodecane is expected to have low water solubility and a relatively high vapor pressure, suggesting a tendency to volatilize from water and moist soil surfaces nih.gov. Its estimated octanol-water partition coefficient (log Kow) is 6.10, indicating a high potential for bioaccumulation, although dodecane is not considered a bioaccumulative substance based on calculated BCF values nih.goveuropa.eu. The estimated organic carbon-water (B12546825) partition coefficient (Koc) for dodecane is 4800, suggesting slight mobility in soil and a tendency to adsorb to suspended solids and sediment in water nih.gov.

Based on these properties for dodecane, (E)-2-dodecene is also likely to exhibit significant volatilization from water and soil surfaces. Its relatively long hydrocarbon chain suggests low water solubility and a tendency to partition into organic matter in soil and sediment.

Multimedia distribution models can estimate the likely distribution of a substance among environmental compartments. For dodecane, estimated multimedia distribution suggests significant partitioning to air, soil, and sediment, with a smaller percentage in water europa.eu.

| Environmental Compartment | Estimated Dodecane Distribution (%) europa.eu |

| Air | 39.52 |

| Water | 2.4 |

| Soil | 20.04 |

| Sediment | 38.04 |

The actual transport and partitioning of (E)-2-dodecene in the environment will depend on site-specific conditions, including temperature, wind speed, soil type, and the presence of organic matter.

Abiotic Degradation Pathways: Photolysis and Hydrolysis Mechanisms

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the removal of organic compounds from the environment.

Photolysis involves the direct or indirect chemical transformation of a substance by light. For many organic compounds in the atmosphere, indirect photolysis through reactions with photochemically produced radicals, such as hydroxyl radicals (•OH), is a significant degradation pathway nih.goveuropa.eu. The rate of this reaction is dependent on the concentration of the radicals and the reaction rate constant. For dodecane, the estimated rate constant for the vapor-phase reaction with hydroxyl radicals suggests an atmospheric half-life of about 0.8 days, indicating that this is likely an important removal mechanism in the atmosphere nih.goveuropa.eu. While specific data for (E)-2-dodecene's reaction with hydroxyl radicals was not found, similar alkenes react with hydroxyl radicals, often at faster rates than saturated alkanes.

Direct photolysis occurs when a molecule absorbs light energy and undergoes a chemical transformation. This process is dependent on the compound's ability to absorb light at environmentally relevant wavelengths (typically >290 nm). Dodecane is not expected to undergo direct photolysis as it lacks significant chromophores that absorb in this range nih.gov. (E)-2-dodecene, being an alkene, contains a double bond which could potentially absorb UV light, but the extent of direct photolysis in the environment would depend on its specific absorption spectrum and environmental exposure conditions. Studies on the photolysis of related compounds, such as aldehydes derived from alkenes, indicate that photolytic pathways can exist, sometimes leading to the formation of products like molecular hydrogen nih.govdirectpcw.comcopernicus.org.

Hydrolysis is a reaction with water that can break down certain chemical bonds. Functional groups like esters, amides, and halides are typically susceptible to hydrolysis under environmental conditions core.ac.uk. Alkenes like (E)-2-dodecene, which primarily contain carbon-carbon single and double bonds and carbon-hydrogen bonds, are generally not expected to undergo significant hydrolysis under typical environmental pH conditions due to the lack of readily hydrolyzable functional groups nih.gov.

Therefore, while atmospheric oxidation by hydroxyl radicals is likely an important abiotic degradation pathway for (E)-2-dodecene, hydrolysis is not expected to be a significant fate process. The potential for direct photolysis requires further specific investigation for (E)-2-dodecene.

Advanced Spectroscopic and Chromatographic Research Methodologies for E 2 Dodecene Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of (E)-2-dodecene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum is particularly informative for confirming the trans configuration of the double bond. The vinyl protons (attached to the C=C double bond) in (E)-2-dodecene are chemically non-equivalent and exhibit a characteristic coupling pattern. The coupling constant (J-value) between these two protons is typically in the range of 11-18 Hz, a value distinctive for a trans arrangement. libretexts.org In contrast, the corresponding cis-isomer would show a smaller coupling constant, generally between 6-14 Hz. libretexts.org The signals for these vinyl protons are expected to appear in the deshielded region of the spectrum, typically between 5.0 and 6.0 ppm, due to the circulation of π-electrons in the double bond. libretexts.orgdocbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The two sp²-hybridized carbons of the double bond in (E)-2-dodecene would produce distinct signals in the olefinic region of the spectrum (typically 120-140 ppm). The surrounding sp³-hybridized carbons of the alkyl chain would appear in the upfield region (10-40 ppm). Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for (E)-2-dodecene This interactive table provides estimated values based on established principles and data from analogous compounds.

| Atom | Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (J) in Hz |

|---|---|---|---|---|

| CH ₃-CH= | ¹H | ~1.6 | Doublet of triplets | ~6.5, ~1.5 |

| CH₃-CH = | ¹H | ~5.4 | Doublet of quintets | ~15.4, ~6.5 |

| =CH -CH₂- | ¹H | ~5.5 | Doublet of triplets | ~15.4, ~7.0 |

| =CH-CH ₂- | ¹H | ~2.0 | Quartet | ~7.0 |

| -(CH ₂)₇- | ¹H | ~1.2-1.4 | Multiplet | - |

| -CH ₃ | ¹H | ~0.9 | Triplet | ~7.0 |

| C H₃-CH= | ¹³C | ~18 | - | - |

| CH₃-C H= | ¹³C | ~125 | - | - |

| =C H-CH₂- | ¹³C | ~131 | - | - |

| =CH-C H₂- | ¹³C | ~33 | - | - |

| -(C H₂)₇- | ¹³C | ~22-32 | - | - |

| -C H₃ | ¹³C | ~14 | - | - |

Advanced Mass Spectrometry (MS) Techniques for Isomer Differentiation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of (E)-2-dodecene and gaining structural information through analysis of its fragmentation patterns. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a reproducible manner.

The mass spectrum of (E)-2-dodecene shows a molecular ion peak at a mass-to-charge ratio (m/z) of 168, corresponding to its molecular formula, C₁₂H₂₄. nist.gov The fragmentation pattern is characteristic of long-chain alkenes. Cleavage of C-C bonds along the alkyl chain results in a series of cluster peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org The most stable carbocations are typically formed through cleavage at allylic or vinylic positions, leading to prominent fragment ions. For (E)-2-dodecene, significant fragments are observed at m/z 41, 43, 55 (base peak), 69, and 83. nist.gov While the mass spectra of different positional and geometric isomers of dodecene can be very similar, subtle differences in the relative intensities of fragment ions can be used for differentiation, often requiring sophisticated data analysis.

Tandem mass spectrometry (MS/MS) offers enhanced specificity for isomer differentiation. In this technique, the molecular ion of m/z 168 is selectively isolated in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process generates a unique daughter ion spectrum that is highly characteristic of the parent ion's structure, allowing for more confident identification of (E)-2-dodecene even in complex mixtures. wikipedia.org

Table 2: Key Fragment Ions in the Electron Ionization Mass Spectrum of (E)-2-dodecene This interactive table displays the primary ions observed in the mass spectrum, with data sourced from the NIST WebBook. nist.gov

| m/z | Relative Intensity (%) | Possible Fragment Structure |

|---|---|---|

| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 65 | [C₃H₇]⁺ (Propyl cation) |

| 55 | 100 | [C₄H₇]⁺ |

| 69 | 68 | [C₅H₉]⁺ |

| 83 | 45 | [C₆H₁₁]⁺ |

| 168 | 5 | [C₁₂H₂₄]⁺• (Molecular Ion) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "molecular fingerprint" of (E)-2-dodecene based on the vibrations of its chemical bonds. docbrown.info These two techniques are complementary.

In the IR spectrum of (E)-2-dodecene, a key diagnostic absorption band appears in the 965-980 cm⁻¹ region. This strong and sharp peak is characteristic of the out-of-plane C-H bending (wagging) vibration of a trans-disubstituted double bond. Its presence is a reliable indicator of the (E)-stereochemistry. Other expected IR absorptions include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ and from the vinyl C-H bonds just above 3000 cm⁻¹. The C=C stretching vibration for a trans-alkene is often weak or absent in the IR spectrum due to the small change in dipole moment during the vibration, especially in relatively symmetric molecules.

Raman spectroscopy is particularly useful for observing the C=C bond. The C=C stretching vibration in (E)-2-dodecene is expected to produce a strong signal in the Raman spectrum, typically in the range of 1660-1680 cm⁻¹. This is because the polarizability of the double bond changes significantly during the stretching vibration, making it a Raman-active mode. The combination of a strong band at ~970 cm⁻¹ in the IR spectrum and a strong band at ~1670 cm⁻¹ in the Raman spectrum provides compelling evidence for the presence of a trans-alkene functional group.

Table 3: Characteristic Vibrational Frequencies for (E)-2-dodecene This interactive table summarizes the expected key absorption bands in the IR and Raman spectra.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl C-H Stretch | IR & Raman | 2850 - 2960 | Strong |

| Vinyl C-H Stretch | IR & Raman | 3010 - 3040 | Medium |

| C=C Stretch | IR | 1660 - 1680 | Weak / Absent |

| C=C Stretch | Raman | 1660 - 1680 | Strong |

| Alkyl C-H Bend | IR & Raman | 1375 - 1470 | Medium |

| trans C-H Out-of-Plane Bend | IR | 965 - 980 | Strong |

Sophisticated Gas Chromatography (GC) Separations Coupled with Specialized Detection for Trace Analysis and Purity Assessment

Gas chromatography (GC) is the premier technique for separating volatile compounds like (E)-2-dodecene from complex mixtures, assessing its purity, and performing trace analysis. The separation of dodecene isomers, which often have very similar boiling points, requires high-resolution capillary columns. vurup.sk

The choice of the stationary phase is critical. Nonpolar stationary phases (e.g., those based on polydimethylsiloxane, like DB-1 or HP-5ms) separate compounds primarily based on their boiling points. More polar stationary phases (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol functionalities) can provide enhanced selectivity for separating unsaturated isomers based on differences in polarity and polarizability. mdpi.com For complex mixtures containing numerous positional and geometric dodecene isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional single-column GC. nih.govresearchgate.net In a typical GC×GC setup, a nonpolar column is used in the first dimension, followed by a polar column in the second dimension, allowing for the separation of isomers based on both volatility and polarity. nih.gov

For trace analysis, specialized detectors such as a Flame Ionization Detector (FID) provide high sensitivity. However, for positive identification, coupling the GC to a mass spectrometer (GC-MS) is the standard approach. Factors such as carrier gas flow rate, column length and diameter, film thickness, and the oven temperature program must be carefully optimized to achieve the best possible resolution between (E)-2-dodecene and other closely eluting isomers. shimadzu.comdrawellanalytical.com

Chromatographic Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization involves modifying the (E)-2-dodecene molecule to improve its analytical properties for GC analysis. researchgate.net While (E)-2-dodecene is amenable to direct GC analysis, derivatization can be employed to enhance selectivity, especially when trying to differentiate it from other isomers or to improve detection with specific detectors.

A key strategy for alkenes is derivatization of the double bond. One effective method is epoxidation, where the double bond is converted into an epoxide ring using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). aceorganicchem.comvisualizeorgchem.com This reaction converts (E)-2-dodecene into trans-2,3-epoxydodecane.

(E)-2-dodecene + mCPBA → trans-2,3-epoxydodecane + meta-chlorobenzoic acid

This derivatization has several advantages:

Enhanced Selectivity: The resulting epoxide has different volatility and polarity compared to the parent alkene and other unreacted isomers, which can significantly improve its chromatographic separation from the original mixture.

Structural Confirmation: The mass spectrum of the epoxide derivative will be distinctly different from the alkene, providing an additional layer of confirmation for the original double bond position.

Isomer Separation: The epoxidation of cis and trans isomers results in diastereomeric epoxides, which can often be more easily separated on a chiral or even a standard GC column than the original alkenes.

Other derivatization reactions targeting the double bond, such as reaction with dimethyl disulfide (DMDS) to form thioether adducts, can also be used to pinpoint the location of the double bond through characteristic mass spectral fragmentation.

Application of Hyphenated Techniques (e.g., GC-MS/MS) for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures containing (E)-2-dodecene. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful of these techniques. uliege.beacs.org

GC provides the high-resolution physical separation of the isomers, while the MS serves as a highly sensitive and specific detector, providing both quantitative data and structural information. For even greater confidence in identification, particularly at trace levels in a complex matrix, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed.

In a GC-MS/MS analysis, the workflow is as follows:

The mixture is injected into the GC, and the components are separated on the capillary column.

As (E)-2-dodecene elutes from the column, it enters the MS ion source and is ionized.

The first mass analyzer (Q1) is set to select only the molecular ion of dodecene (m/z 168).

This selected ion is passed into a collision cell (q2), where it is fragmented by collision with an inert gas.

The resulting fragment ions are then analyzed by the second mass analyzer (Q3).

This process, known as Selected Reaction Monitoring (SRM), is extremely selective and sensitive because it monitors a specific parent ion → fragment ion transition. By choosing a unique transition for (E)-2-dodecene, it can be accurately detected and quantified with minimal interference from co-eluting compounds, including other dodecene isomers that might produce some of the same fragments but will not have the same parent ion at the specific GC retention time. This makes GC-MS/MS the gold standard for confirmatory analysis in complex samples.

Theoretical and Computational Chemistry Studies of E 2 Dodecene

Conformational Analysis and Energy Landscape Mapping of (E)-2-dodecene

(E)-2-dodecene, with its long, flexible alkyl chain, can adopt a multitude of spatial arrangements or conformations. Conformational analysis is the study of the energies associated with these different arrangements to identify the most stable (lowest energy) conformers. ifes.edu.br The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. Mapping this landscape is crucial for understanding the molecule's physical properties and reactivity.

The process typically begins with generating a large number of possible conformers. Methods like the CREST (Conformer-Rotamer Ensemble Sampling Tool) combined with semi-empirical quantum mechanical methods like GFN2-xTB are often employed for this initial exploration due to their computational efficiency. nih.gov This approach can generate thousands of potential structures by systematically rotating the single bonds within the dodecene chain.

Once an ensemble of conformers is generated, their energies are calculated and ranked. More accurate methods, such as Density Functional Theory (DFT), can then be used to refine the geometries and energies of the lowest-energy conformers to obtain a more reliable picture of their relative stabilities. nih.gov The energy landscape for a flexible molecule like (E)-2-dodecene is expected to be complex, featuring multiple local energy minima separated by energy barriers. researchgate.netnih.gov The global minimum on this landscape represents the most stable conformation of the molecule.

Table 1: Illustrative Conformational Analysis Data for (E)-2-dodecene This table presents hypothetical data to illustrate the typical output of a conformational analysis. Actual values would be determined through specific computational studies.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Global Minimum | 0.00 | The most stable, extended-chain conformation. |

| Conformer A | +1.25 | A slightly folded chain conformation. |

| Conformer B | +2.50 | A conformation with a significant bend in the alkyl chain. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the behavior of (E)-2-dodecene at the electronic level. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. ornl.gov From this, a wide range of properties can be derived, including the distribution of electrons, the energies of molecular orbitals, and predictions of spectroscopic signatures.

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like (E)-2-dodecene. fu-berlin.de DFT calculates the total energy of a molecule based on its electron density rather than its complex wavefunction.

Ground State Analysis: For the ground state (the lowest energy state) of (E)-2-dodecene, DFT is used to optimize the molecular geometry, finding the bond lengths and angles that correspond to the minimum energy. fu-berlin.de From a ground-state calculation, properties such as the molecular electrostatic potential (MEP), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. nih.gov

For situations requiring higher accuracy, ab initio (from first principles) and correlated wavefunction methods are employed. Unlike DFT, which relies on an approximate exchange-correlation functional, these methods provide a more rigorous, systematic pathway toward the exact solution of the Schrödinger equation. nih.gov

Common correlated wavefunction methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster theory (e.g., CCSD(T)). q-chem.com These methods explicitly account for electron correlation—the way electrons interact and avoid each other—which is crucial for accurate energy calculations. nih.govchemrxiv.org However, their high computational cost generally limits their application to smaller molecules or for refining the results of less expensive methods like DFT for specific, critical calculations. nih.gov For a molecule the size of (E)-2-dodecene, these high-level calculations would typically be reserved for single-point energy calculations on geometries optimized with DFT, to yield highly accurate reaction or conformational energies. libretexts.orgucc.ie

Molecular Dynamics Simulations to Explore Dynamics and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves. sjsu.edu

For (E)-2-dodecene, MD simulations can provide insights into:

Bulk Liquid Properties: By simulating a box of many (E)-2-dodecene molecules, one can predict properties like density, viscosity, and diffusion coefficients.

Intermolecular Interactions: MD simulations explicitly model non-covalent interactions, such as van der Waals forces, which govern how (E)-2-dodecene molecules interact with each other and with other substances, like solvents or surfaces. gatech.edunih.govnih.gov Studies on similar long-chain alkanes like dodecane (B42187) have used MD to investigate behavior at interfaces, such as between water and oil. acs.orgacs.org

Conformational Dynamics: MD can track the transitions between different conformers in real-time, showing how the flexible chain of (E)-2-dodecene moves and folds at a given temperature.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways Involving (E)-2-dodecene

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For (E)-2-dodecene, this could involve studying reactions such as hydrogenation, oxidation, or polymerization. Using quantum chemical methods like DFT, researchers can map the entire potential energy surface of a reaction. ucsb.edu

This process involves:

Identifying Reactants, Intermediates, and Products: The stable species involved in the reaction are geometrically optimized.

Locating Transition States: The high-energy structures that connect reactants to products or intermediates are found. youtube.com This is often the most challenging part of the calculation.

Calculating Reaction Pathways: The minimum energy path connecting these points is determined, providing a detailed picture of the bond-breaking and bond-forming processes.

These calculations provide critical information about the feasibility of a reaction and can help explain experimental observations. For example, modeling can reveal why a particular catalyst is effective by showing how it lowers the activation energy of a key reaction step. elifesciences.orgucc.ie

Prediction of Thermodynamic and Kinetic Parameters for (E)-2-dodecene Transformations

A key output of computational chemistry studies is the prediction of quantitative thermodynamic and kinetic data.

Thermodynamic Parameters: From the calculated energies of molecules, it is possible to derive important thermodynamic properties. fu-berlin.de

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔfG°): The free energy change for the same formation process, which indicates the spontaneity of formation.

Entropy (S°): A measure of the molecule's disorder, which can be calculated from its vibrational frequencies.

Group contribution methods, such as the Joback method, can also be used to estimate these properties based on the molecule's structure. chemeo.com

Kinetic Parameters: Based on the energy difference between the reactants and the transition state (the activation energy, ΔG‡), Transition State Theory (TST) can be used to predict the rate constant (k) of a reaction. elifesciences.org

k ≈ (k_B * T / h) * e^(-ΔG‡ / RT)

Where k_B is the Boltzmann constant, T is temperature, h is Planck's constant, and R is the gas constant. Comparing the calculated rate constants for different possible pathways allows researchers to predict the major products of a reaction under specific conditions.

Table 2: Predicted Physicochemical and Thermodynamic Properties of 2-Dodecene Data estimated using the Joback group contribution method. These values serve as computational predictions.

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (gas, ΔfH°gas) | -173.79 | kJ/mol | Joback Method chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 130.38 | kJ/mol | Joback Method chemeo.com |

| Normal Boiling Point (Tboil) | 478.12 | K | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 42.26 | kJ/mol | Joback Method chemeo.com |

Specialized Applications and Functional Materials Derived from E 2 Dodecene Research

(E)-2-dodecene as a Platform Chemical and Building Block in Complex Organic Synthesis

(E)-2-dodecene, along with other dodecene isomers, can serve as an intermediate in the synthesis of various chemicals, including polymers and lubricants. ontosight.ai The presence of the double bond allows for various chemical transformations, making it a potential building block in organic synthesis. While general dodecenes are described as useful intermediates in chemical manufacturing, specific detailed research findings on (E)-2-dodecene's direct use as a platform chemical in complex organic synthesis were not extensively detailed in the provided search results beyond its general classification as an intermediate for other chemicals. ontosight.aicymitquimica.com Research on similar compounds like trans-2-decenal highlights their utility as building blocks in the synthesis of pharmaceutical compounds and bioactive compounds, suggesting a potential parallel for (E)-2-dodecene in certain synthetic routes, although this is an inference based on a related structure. chemimpex.com

Derivatization for Advanced Polymer and Material Science Applications

The alkene functionality in (E)-2-dodecene provides a site for derivatization, enabling its incorporation into polymeric structures and modification of material surfaces. This is particularly relevant in the fields of advanced polymer and material science. ontosight.aibuffalo.edutum.deresearchgate.net

Surface Modification of Nanomaterials with Dodecyl Chains via Hydrosilylation

Hydrosilylation is a key reaction used to graft organic chains onto silicon surfaces, including silicon nanomaterials. buffalo.edutum.deresearchgate.netrsc.orgacs.org While 1-dodecene (B91753) is frequently cited in research for surface modification of silicon nanoparticles and porous silicon via hydrosilylation, the principle applies to alkenes like (E)-2-dodecene as well, given the presence of a carbon-carbon double bond capable of reacting with Si-H bonds on the surface. buffalo.eduresearchgate.netrsc.orgacs.orgkoreascience.krresearchgate.netchemrxiv.org This reaction forms a robust covalent Si-C linkage, effectively functionalizing the surface with dodecyl chains. rsc.org

Research has demonstrated the successful functionalization of hydrogen-terminated silicon nanoparticles using 1-dodecene via sonochemical methods at room temperature, achieving surface coverages comparable to conventional thermal methods. rsc.orgresearchgate.net The grafting of dodecyl chains onto silicon nanoparticles has been shown to improve their stability and dispersibility in organic solvents, which is crucial for their application in various fields. buffalo.edutum.de The extent of hydrosilylation and surface coverage can be influenced by reaction parameters such as time, particle size, and the presence of initiators. rsc.orgresearchgate.net Studies using 1-dodecene have also explored the mechanisms of hydrosilylation on silicon surfaces, suggesting that both Markovnikov and anti-Markovnikov additions can occur, which is an area of ongoing investigation. acs.org

The functionalization of silicon quantum dots with dodecyl chains via gas-phase grafting and subsequent thermal hydrosilylation with other molecules has been shown to impact their optical properties, such as photon upconversion quantum yield. rsc.org This highlights the role of dodecyl chain density in controlling the surface chemistry and the resulting material properties. rsc.org

Synthesis of Specialty Polymeric Architectures through Controlled Polymerization

Alkenes, including dodecene isomers, can be monomers or co-monomers in polymerization reactions to create polymers with specific architectures and properties. cymitquimica.comaprcomposites.com.au Controlled polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled functionalities. nih.govrsc.org

Research has explored the polymerization of long-chain alpha-olefins like 1-dodecene using specific catalyst systems, such as Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate, in the presence of aluminum cocatalysts. nih.govmdpi.comresearchgate.net These studies have demonstrated the synthesis of ultrahigh molecular weight polymers with relatively low polydispersity index (PDI) values, indicating a controlled or quasi-living polymerization process. nih.govmdpi.com The polymerization of 1-dodecene under specific conditions (e.g., at -40 °C) has been shown to afford polymers with low PDI values, suggesting the possibility of living polymerization. mdpi.com

While the provided search results specifically detail the polymerization of 1-dodecene, the principles of controlled polymerization with similar alkene monomers suggest that (E)-2-dodecene could potentially be incorporated into polymeric structures through appropriate polymerization techniques, contributing to the development of specialty polymeric architectures. The resulting polymers can exhibit properties influenced by the long dodecyl side chains, such as thermal behavior related to side chain crystallization. mdpi.com

Data from a study on 1-dodecene polymerization illustrates the relationship between polymerization conditions and polymer characteristics:

| Catalyst System | Cocatalyst | Temperature (°C) | Activity (kg-polymer/mol-Ti·h) | Mn ( g/mol ) | Mw/Mn (PDI) |

| CpTiMe₂(O-2,6-iPr₂C₆H₃)–borate nih.govmdpi.com | AlⁱBu₃/Al(n-C₈H₁₇)₃ nih.govmdpi.com | -30 | 4120–5860 nih.govmdpi.com | 7.04–7.82 × 10⁵ mdpi.com | 1.25–1.30 mdpi.com |

| CpTiMe₂(O-2,6-iPr₂C₆H₃)–borate nih.govmdpi.com | AlⁱBu₃/Al(n-C₈H₁₇)₃ nih.govmdpi.com | -40 | 1810 mdpi.com | Not specified for -40°C specifically in snippet | Low (suggesting living polymerization) mdpi.com |

Future Perspectives and Grand Challenges in E 2 Dodecene Research

Exploration of Uncharted Synthetic Routes and Enhanced Stereoselectivity

The synthesis of specific alkene isomers like (E)-2-dodecene with high purity remains a significant challenge for chemists. rsc.orgrsc.org Future research will focus on developing novel synthetic pathways that offer improved efficiency, sustainability, and, most critically, stereoselectivity.

One of the primary challenges lies in controlling the geometry of the double bond, particularly in acyclic structures where the cyclic scaffold does not pre-arrange the substituents. rsc.org While traditional methods like the Wittig reaction are often limited by steric hindrance, and metathesis strategies can be more suited to cyclic alkenes, new avenues are being explored. rsc.org Transition metal-catalyzed reactions, such as olefin metathesis and Heck reactions, have become powerful tools for alkene synthesis. snnu.edu.cn Ruthenium(II)-catalyzed C–H alkenylation has emerged as a promising method for creating tetrasubstituted alkenes with excellent regio- and stereoselectivity under mild conditions. ucl.ac.uk

Future efforts will likely concentrate on:

Novel Catalytic Systems: Designing new catalysts, potentially based on earth-abundant metals, that can facilitate the stereoselective synthesis of (E)-alkenes with high yields and turnover numbers. This includes further development of catalysts for reactions like alkyne carbofunctionalizations and cross-coupling reactions. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of (E)-2-dodecene, which can offer better control over reaction parameters, improved safety, and easier scalability.

Table 1: Comparison of Synthetic Strategies for Stereoselective Alkene Synthesis

| Synthetic Method | Key Advantages | Current Limitations | Future Research Direction |

|---|---|---|---|

| Wittig Reaction | Well-established, versatile for many carbonyls. | Sensitive to steric hindrance, often produces mixtures of E/Z isomers. rsc.org | Development of new ylides for higher (E)-selectivity. |

| Olefin Metathesis | Highly efficient for certain substrates, catalyst-driven. snnu.edu.cn | Can be more effective for ring-closing metathesis than for acyclic stereocontrol. rsc.org | Design of catalysts with enhanced stereocontrol for acyclic alkenes. |

| Transition Metal-Catalyzed Cross-Coupling | High functional group tolerance, good stereocontrol. snnu.edu.cn | Requires pre-functionalized substrates, potential for catalyst poisoning. | Exploring new coupling partners and more robust catalytic systems. |

| Ruthenium(II)-Catalyzed C–H Alkenylation | High atom- and step-economy, excellent regio- and stereoselectivity. ucl.ac.uk | Substrate scope can be limited. | Broadening the range of compatible substrates and functional groups. |

Elucidation of Undiscovered Biological Roles and Novel Enzymatic Transformation Pathways

While long-chain alkenes are known to exist in nature, their full range of biological functions is far from understood. nih.gov (E)-2-dodecene and related compounds may play undiscovered roles in chemical communication, defense mechanisms, or as metabolic intermediates in various organisms.

Alkenes are prevalent in nature, with plants being a major source in the form of terpenes. wikipedia.org For instance, myrcene, an acyclic monoterpene, is a precursor to halogenated monoterpenes in marine algae that act as feeding deterrents. nih.gov In bacteria like Micrococcus luteus, long-chain alkenes are biosynthesized, potentially for protection against environmental stress. nih.govresearchgate.net The biosynthesis in these organisms is thought to involve a pathway starting from acyl-CoA or acyl carrier protein (ACP) thioesters, with a key step being a decarboxylative Claisen condensation catalyzed by an enzyme like OleA. nih.gov

Grand challenges in this area include:

Identifying Biosynthetic Pathways: Uncovering the specific enzymes and genetic pathways responsible for the production of (E)-2-dodecene in various organisms. This involves genomics, transcriptomics, and proteomics approaches to identify candidate genes and characterize the corresponding enzymes.

Defining Ecological Roles: Investigating the function of (E)-2-dodecene as a potential pheromone, allomone, or kairomone in insect, plant, and microbial interactions.

Exploring Enzymatic Transformations: Discovering and characterizing novel enzymes that can synthesize or modify (E)-2-dodecene with high specificity. This could lead to biocatalytic methods for producing valuable chemicals. For example, while much is known about the enzymatic degradation of alkanes via monooxygenases, the specific enzymatic pathways for alkene transformation are less understood. frontiersin.org

Development of Advanced Environmental Remediation Strategies Based on (E)-2-dodecene Degradation

As a component of hydrocarbon mixtures, understanding the environmental fate and degradation of (E)-2-dodecene is crucial. Bioremediation, which utilizes microorganisms to break down pollutants, is an environmentally friendly and cost-effective approach for cleaning up hydrocarbon contamination. mdpi.comresearchgate.net

Microorganisms such as bacteria, fungi, and microalgae have shown proficiency in degrading various hydrocarbons. mdpi.com The biodegradation of alkenes is a known metabolic process in diverse environments, with microbial consortia capable of rapidly metabolizing alkenes of different chain lengths. nih.govresearchgate.net The success of bioremediation depends on factors like the microbial populations present and environmental conditions such as temperature, pH, and nutrient availability. mdpi.com

Future research should focus on:

Isolating and Engineering Microbes: Identifying and culturing specific microbial strains with a high capacity for degrading (E)-2-dodecene and other long-chain alkenes. Genetic engineering could be used to enhance the degradation efficiency and substrate specificity of these organisms.

Optimizing Bioremediation Conditions: Investigating the optimal environmental conditions (e.g., nutrient amendments, oxygen levels) to stimulate the growth and activity of alkene-degrading microbial communities in soil and water. mdpi.comnih.gov

Understanding Degradation Pathways: Elucidating the metabolic pathways involved in the microbial breakdown of (E)-2-dodecene. This knowledge is essential for monitoring the effectiveness of remediation efforts and ensuring the complete mineralization of the contaminant into harmless products like carbon dioxide and water. researchgate.net

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry and modeling are becoming indispensable tools for predicting the properties, reactivity, and environmental fate of chemical compounds. rsc.orgresearchgate.net For (E)-2-dodecene, multiscale computational approaches can provide insights that are difficult or costly to obtain through experiments alone.

Quantum chemical calculations, for example, can be used to investigate the structure and energetics of different isomers of a molecule, helping to rationalize their relative stabilities. adelphi.edursc.org Such methods can predict reaction kinetics and mechanisms, aiding in the design of new synthetic routes. nih.govresearchgate.net At a larger scale, environmental fate models can simulate the distribution and persistence of (E)-2-dodecene in various environmental compartments, such as air, water, and soil. rsc.orgresearchgate.net

Key challenges and future directions include:

Improving Accuracy of Predictions: Developing more accurate and efficient computational methods to predict the physicochemical properties and reactivity of long-chain alkenes.

Modeling Complex Systems: Creating models that can accurately simulate the behavior of (E)-2-dodecene in complex environmental matrices, including its interaction with soil particles, dissolved organic matter, and microbial populations.

Integrating Different Scales: Linking quantum mechanical calculations of molecular properties to larger-scale models of environmental transport and degradation to create a comprehensive predictive framework for the lifecycle of (E)-2-dodecene.

Innovation in Analytical Tools for Real-Time and In-Situ Monitoring of (E)-2-dodecene in Complex Systems

The ability to detect and quantify (E)-2-dodecene in real-time and directly within complex environments (in-situ) is crucial for applications ranging from industrial process control to environmental monitoring. Traditional methods often rely on sample collection followed by off-site laboratory analysis, typically using gas chromatography coupled with mass spectrometry (GC-MS), which can be slow and expensive. mdpi.comnih.gov

There is a significant research effort dedicated to developing faster, more portable, and more sensitive analytical tools for volatile organic compounds (VOCs) like (E)-2-dodecene. mdpi.comnih.gov These include miniaturized gas chromatographs, ion mobility spectrometry, and various types of chemical sensors. mdpi.com

Future innovations will likely focus on:

Developing Selective Sensors: Creating low-cost, portable sensors with high selectivity and sensitivity for (E)-2-dodecene, enabling real-time monitoring in the field.

Miniaturizing Analytical Instruments: Further advancing the miniaturization of instruments like GC-MS to allow for rapid, on-site analysis without sacrificing analytical performance.

Non-Invasive Monitoring Techniques: Exploring spectroscopic and other non-invasive methods that can monitor (E)-2-dodecene concentrations in industrial reactors or environmental systems without the need for sample extraction.

Table 2: Emerging Analytical Techniques for (E)-2-dodecene Monitoring

| Technique | Principle of Operation | Potential Advantages for (E)-2-dodecene | Development Challenges |

|---|---|---|---|